molecular formula C23H21N5O5S B2445877 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852437-61-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2445877
CAS No.: 852437-61-7
M. Wt: 479.51
InChI Key: PMTIIOJQRRYSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-30-16-5-3-14(11-18(16)31-2)23-26-25-20-7-8-22(27-28(20)23)34-13-21(29)24-15-4-6-17-19(12-15)33-10-9-32-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTIIOJQRRYSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzodioxin moiety and a triazolopyridazine derivative, which are known for various biological activities. This article explores the biological activity of this compound based on recent research findings.

Synthesis and Structure

The synthesis of this compound involves multiple steps, starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine. The reaction with various sulfonyl chlorides and subsequent derivatization leads to the formation of the target compound. The detailed synthesis pathway has been documented in studies focusing on enzyme inhibitory potentials and therapeutic applications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for potential treatments of neurodegenerative diseases. Compounds similar to the target compound have shown IC50 values indicating moderate to strong inhibition .
  • α-Glucosidase : This enzyme is a target for T2DM management. The synthesized compounds were screened for their ability to inhibit α-glucosidase effectively, showcasing their potential as antidiabetic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds correlates with their antimicrobial efficacy .

Case Study 1: Alzheimer’s Disease Model

In a preclinical model of Alzheimer's disease, a derivative of the compound was tested for its effect on cognitive function. The results indicated that the compound improved memory retention in treated subjects compared to controls. This suggests a potential role in managing symptoms associated with Alzheimer's disease .

Case Study 2: Diabetes Management

Another study focused on the antidiabetic properties of the compound. In diabetic rats, treatment with the compound led to a significant reduction in blood glucose levels and improved insulin sensitivity compared to untreated groups .

Data Summary

Activity Target IC50 Value Effectiveness
Acetylcholinesterase InhibitionAChEModerate (varies by derivative)Potential AD treatment
α-Glucosidase Inhibitionα-glucosidaseSignificantAntidiabetic agent
Antimicrobial ActivityVarious pathogensModerate to SignificantBroad-spectrum efficacy

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be stabilized?

The synthesis typically involves multi-step protocols:

  • Step 1: React 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under alkaline aqueous conditions (pH 9–10) to form sulfonamide intermediates .
  • Step 2: Couple the intermediate with triazolo-pyridazine derivatives via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and bases like LiH for thiol-acetamide bond formation .
  • Stabilization: Protect reactive groups (e.g., dimethoxyphenyl) with tert-butyloxycarbonyl (Boc) during synthesis to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • 1H-NMR and IR spectroscopy to confirm sulfonamide and acetamide bond formation (e.g., NH stretches at 3300–3400 cm⁻¹, sulfonyl S=O peaks at 1350–1150 cm⁻¹) .
  • Elemental analysis (CHN) to validate molecular formula and purity (>95% required for biological assays) .
  • HPLC-MS for tracking reaction progress and identifying byproducts (e.g., unreacted triazolo-pyridazine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

Use Bayesian optimization or heuristic algorithms to systematically explore reaction parameters:

  • Variables: Solvent polarity (acetonitrile vs. DMF), temperature (RT vs. 60°C), and stoichiometric ratios (1:1 to 1:1.2 for sulfonyl chloride) .
  • Outcome: A 2023 study demonstrated that Bayesian optimization increased yields by 22% compared to manual trial-and-error approaches .
  • Validation: Monitor side reactions (e.g., dimerization) via LC-MS and adjust reagent addition rates .

Q. How can contradictions in biological activity data (e.g., acetylcholinesterase inhibition vs. antioxidant effects) be resolved?

  • In silico docking: Use tools like AutoDock Vina to predict binding affinities for acetylcholinesterase (PDB ID 4EY7) and antioxidant targets (e.g., Keap1-Nrf2 pathway). Compare binding poses to identify selectivity .
  • Comparative assays: Run parallel enzyme inhibition (e.g., Ellman’s method for acetylcholinesterase) and DPPH radical scavenging assays under standardized conditions. Normalize activity to molar concentration to resolve dose-dependent discrepancies .

Q. What methodologies are recommended for studying enzyme inhibition mechanisms?

  • Kinetic assays: Use Michaelis-Menten analysis with varying substrate concentrations (e.g., acetylthiocholine for cholinesterase) to determine inhibition type (competitive/non-competitive). IC₅₀ values should be validated with three independent replicates .
  • Molecular dynamics (MD) simulations: Simulate ligand-enzyme interactions over 100 ns to assess stability of binding (e.g., hydrogen bonds with Glu202 in acetylcholinesterase) .
  • Mutagenesis studies: Engineer enzyme mutants (e.g., Ser203Ala in acetylcholinesterase) to confirm critical binding residues .

Q. How can in silico models predict metabolic stability or toxicity of this compound?

  • ADMET prediction: Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation) and hepatotoxicity risks .
  • Metabolite identification: Simulate phase I/II metabolism with software like GLORYx. Prioritize metabolites with high similarity to known toxicophores (e.g., quinone intermediates) .

Data Contradiction and Validation

Q. How should researchers address variability in biological assay results across laboratories?

  • Standardized protocols: Adopt OECD guidelines for enzyme assays (e.g., fixed incubation times, pH 7.4 buffers) .
  • Inter-laboratory validation: Share aliquots of the compound with collaborating labs to control for batch-to-batch variability. Use Z′-factor analysis to validate assay robustness (Z′ > 0.5 required) .

Experimental Design Considerations

Q. What controls are essential for in vitro cytotoxicity studies?

  • Positive controls: Use staurosporine (apoptosis inducer) and DMSO (vehicle control) .
  • Cell viability assays: Combine MTT and trypan blue exclusion tests to distinguish cytostatic vs. cytotoxic effects .
  • ROS measurement: Include N-acetylcysteine (ROS scavenger) to confirm oxidative stress-mediated toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.